![molecular formula C10H8N2O B096802 [3,3'-bipyridin]-5-ol CAS No. 15862-23-4](/img/structure/B96802.png)
[3,3'-bipyridin]-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5α-Androst-2-ene-17-one is an endogenous, naturally occurring anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been sold on the internet as a dietary supplement and resembles desoxymethyltestosterone in chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5α-Androst-2-ene-17-one involves the use of a supported heteropolyacid catalyst. The process includes the following steps:
- Preparing a loaded heteropoly acid catalyst by adopting an impregnation method.
- Refluxing epiandrosterone and removing the 3-hydroxyl group in an organic solvent under the catalysis of the supported heteropolyacid catalyst to obtain 5α-androstane-2-alkene-17-ketone and its isomers.
- Purifying the product through ethanol recrystallization .
Industrial Production Methods: The industrial production of 5α-Androst-2-ene-17-one can achieve a yield of over 90% with high-performance liquid chromatography purity exceeding 98%. This method is considered green and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5α-Androst-2-ene-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other steroidal compounds.
Substitution: It can undergo substitution reactions to form various esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like silver benzoate and iodine are used in the Prévost reaction to form esters.
Major Products:
Oxidation: Formation of oxidized steroid derivatives.
Reduction: Formation of reduced steroid compounds.
Substitution: Formation of esters such as 5α-androstane-2β,3α-diol dibenzoate and 5α-androstane-2α,3β-diol dibenzoate.
Scientific Research Applications
5α-Androst-2-ene-17-one has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroids and neuromuscular blocking agents.
Biology: Studied for its role as a pheromone in animals.
Medicine: Investigated for its anabolic-androgenic properties and potential therapeutic uses.
Industry: Utilized in the production of dietary supplements and other steroidal products.
Mechanism of Action
The mechanism of action of 5α-Androst-2-ene-17-one involves its interaction with androgen receptors. As a derivative of dihydrotestosterone, it binds to androgen receptors, influencing gene expression and promoting anabolic-androgenic effects. The molecular targets include various enzymes and pathways involved in steroid metabolism .
Comparison with Similar Compounds
Desoxymethyltestosterone: Similar in chemical structure and acts as an androgen prohormone.
Epiandrosterone: Another metabolite of dehydroepiandrosterone with weak androgenic activity.
Uniqueness: 5α-Androst-2-ene-17-one is unique due to its specific structure and its role as a naturally occurring pheromone in certain animals.
Properties
IUPAC Name |
5-pyridin-3-ylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-4-9(6-12-7-10)8-2-1-3-11-5-8/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAUVVMVPQDHLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470477 |
Source


|
| Record name | [3,3']Bipyridinyl-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-23-4 |
Source


|
| Record name | [3,3′-Bipyridin]-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,3']Bipyridinyl-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
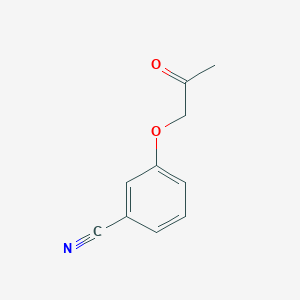
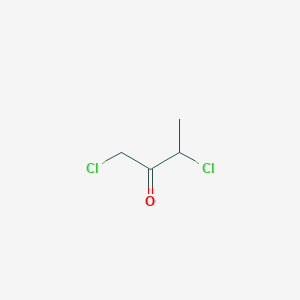
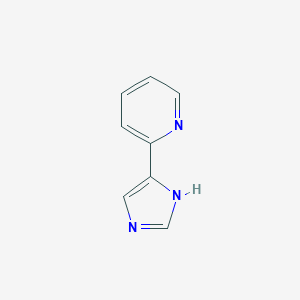
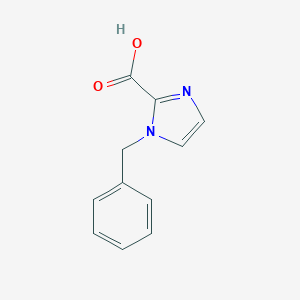

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
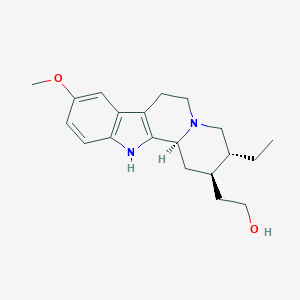
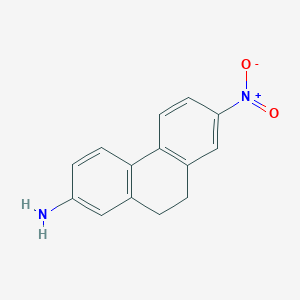

![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
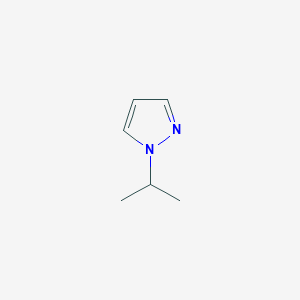
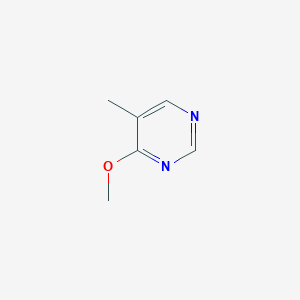
![n,n-bis[2-(octylamino)ethyl]glycine](/img/structure/B96743.png)
